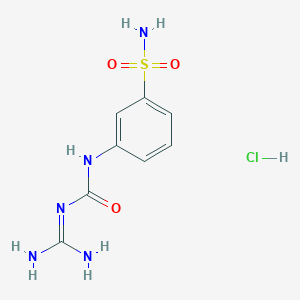
1-Amidino-3-(3-sulfamoylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amidino-3-(3-sulfamoylphenyl)urea, also known as SAHA or Vorinostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. SAHA belongs to the class of histone deacetylase inhibitors (HDACi), which are known to regulate gene expression and play a critical role in various cellular processes.
作用機序
1-Amidino-3-(3-sulfamoylphenyl)urea exerts its effects by inhibiting HDAC enzymes, which remove acetyl groups from histone proteins and other non-histone proteins, leading to altered gene expression. By inhibiting HDAC enzymes, 1-Amidino-3-(3-sulfamoylphenyl)urea leads to an accumulation of acetylated histones and other proteins, resulting in altered gene expression patterns. This altered gene expression can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as activation of latent HIV virus and enhanced cognitive function.
生化学的および生理学的効果
1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, activate latent HIV virus, and enhance cognitive function in neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
1-Amidino-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to inhibit HDAC enzymes, and its potential therapeutic applications in various diseases. However, 1-Amidino-3-(3-sulfamoylphenyl)urea also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.
将来の方向性
For 1-Amidino-3-(3-sulfamoylphenyl)urea research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the expansion of 1-Amidino-3-(3-sulfamoylphenyl)urea research to other diseases.
合成法
The synthesis of 1-Amidino-3-(3-sulfamoylphenyl)urea involves the condensation of 3-aminophenylsulfonamide with cyanic acid, followed by the reaction of the resulting intermediate with 3-isocyanatobenzoyl chloride. 1-Amidino-3-(3-sulfamoylphenyl)urea can be synthesized in a few steps with high yield and purity, making it an attractive compound for research purposes.
科学的研究の応用
1-Amidino-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases. In HIV, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to activate latent virus and sensitize infected cells to antiretroviral therapy. In neurodegenerative disorders, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to enhance memory and cognitive function.
特性
CAS番号 |
121325-65-3 |
|---|---|
製品名 |
1-Amidino-3-(3-sulfamoylphenyl)urea |
分子式 |
C8H12ClN5O3S |
分子量 |
293.73 g/mol |
IUPAC名 |
1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |
InChIキー |
WBKCQAKSCJPDNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
同義語 |
1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



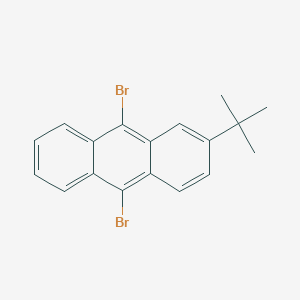
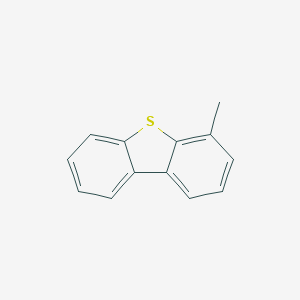
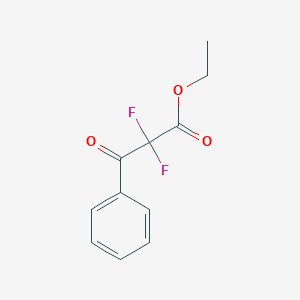
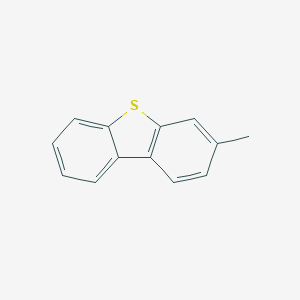
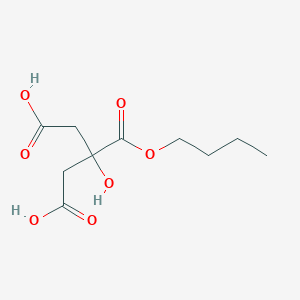
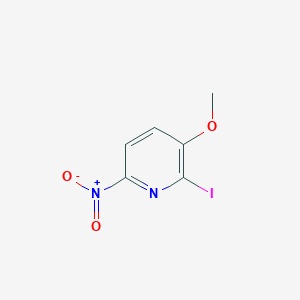
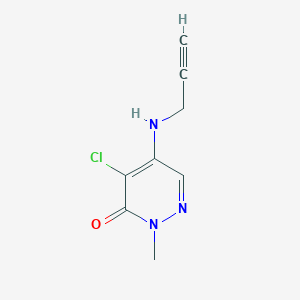
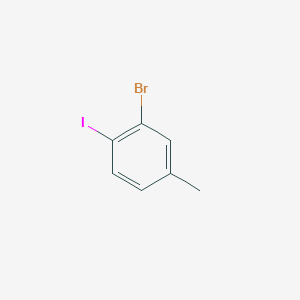
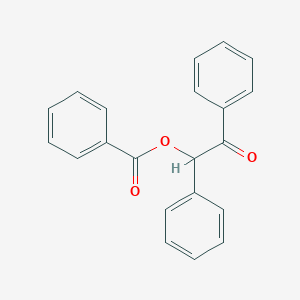
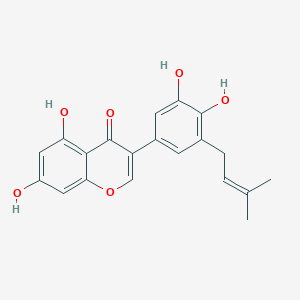
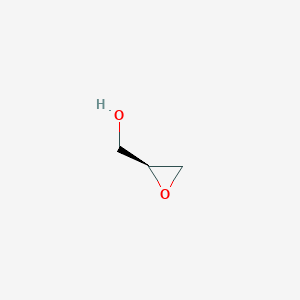
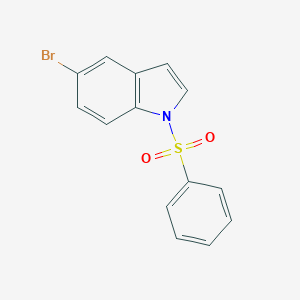
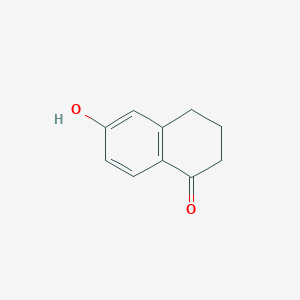
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)